Introduction: The Strategic Importance of 5-Aminoindan-1-one
Introduction: The Strategic Importance of 5-Aminoindan-1-one
An In-depth Technical Guide to 5-Aminoindan-1-one: Properties, Reactivity, and Applications for Researchers and Drug Development Professionals
5-Aminoindan-1-one is a bifunctional organic molecule belonging to the amino-indanone class of compounds.[1] Its structure is distinguished by a fused bicyclic system, which consists of a benzene ring merged with a cyclopentanone ring.[1] An amino group at the 5th position of the benzene ring and a ketone at the 1-position of the cyclopentanone ring provide distinct chemical handles for molecular elaboration.[1] This unique architecture makes 5-Aminoindan-1-one a valuable intermediate and a privileged scaffold in medicinal chemistry and organic synthesis, particularly within the pharmaceutical industry.[1][2] The indane framework imparts a degree of conformational rigidity, a desirable trait in drug design for optimizing binding affinity to biological targets. This guide offers a comprehensive overview of its chemical properties, reactivity, and applications, providing researchers with the foundational knowledge required for its effective utilization.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its handling, storage, and application in synthetic chemistry.[1] 5-Aminoindan-1-one is typically a white or off-white crystalline solid under standard conditions.[1] Its relatively high melting point indicates a stable solid form.[1]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 3470-54-0 | [1][3][4] |
| Molecular Formula | C₉H₉NO | [1][3][4] |
| Molecular Weight | ~147.17 g/mol | [1][3][4] |
| Appearance | White or off-white crystalline solid | [1] |
| Melting Point | 184-186°C | [1] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); sparingly soluble or insoluble in water. | [1] |
| SMILES String | Nc1ccc2C(=O)CCc2c1 | [3] |
| InChI Key | HODOSJNSRPXYBH-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-Aminoindan-1-one. The key spectroscopic features are derived from its constituent functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will display characteristic signals for the aromatic protons, the protons of the methylene groups in the cyclopentanone ring, and the protons of the primary amine. The aromatic protons will appear as multiplets in the aromatic region (~6.5-7.5 ppm). The two methylene groups adjacent to the carbonyl and the aromatic ring will show distinct signals in the aliphatic region. The amine protons will present as a broad singlet, which is exchangeable with D₂O.
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¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon will have a characteristic downfield shift (~190-200 ppm). Aromatic carbons will resonate in the ~110-150 ppm range, while the aliphatic carbons of the cyclopentanone ring will appear further upfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ketone. The N-H stretching of the primary amine will be visible as two distinct peaks in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic and aliphatic portions will also be present.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight (approximately 147.17).[3]
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Aminoindan-1-one is governed by its two primary functional groups: the aromatic primary amine and the α,β-unsaturated ketone. This dual functionality allows for selective transformations at either site, making it a versatile synthetic building block.
Caption: Logical relationship of 5-Aminoindan-1-one's structure to its reactivity and applications.
Reactions of the Amino Group
The primary amino group attached to the aromatic ring is a potent nucleophile and can undergo a variety of classical amine reactions.[1]
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Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is fundamental for introducing a wide range of substituents and is often used as a protecting group strategy.
-
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. This allows for the extension of carbon chains or the introduction of specific alkyl moieties.[1]
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Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by various nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.[1]
Reactions of the Ketone Group
The carbonyl group in the cyclopentanone ring is electrophilic and susceptible to nucleophilic addition reactions.[1]
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Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol (5-amino-1-indanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent allows for control over chemoselectivity, especially in the presence of other reducible functional groups.
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Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., Grignard reagents) to the carbonyl group results in the formation of tertiary alcohols, providing a powerful method for carbon-carbon bond formation.
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Wittig Reaction: The carbonyl group can be converted into an alkene through reaction with a phosphorus ylide (Wittig reagent), enabling the synthesis of various exocyclic methylene derivatives.
Representative Synthetic Protocol: N-Acetylation
This protocol describes a standard procedure for the acylation of the amino group, a common first step in the elaboration of the 5-Aminoindan-1-one scaffold. The causality behind this choice is to protect the nucleophilic amino group or to introduce an amide functionality, which can act as a hydrogen bond donor/acceptor in biological interactions.
Objective: To synthesize N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide from 5-Aminoindan-1-one.
Materials:
-
5-Aminoindan-1-one
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-Aminoindan-1-one (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath. The base acts as a scavenger for the acetic acid byproduct.
-
Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature controls the reaction rate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and the acid byproduct. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide.
Caption: Experimental workflow for the N-acetylation of 5-Aminoindan-1-one.
Applications in Medicinal Chemistry and Drug Development
The rigid indane scaffold is a common feature in many pharmacologically active molecules.[5] 5-Aminoindan-1-one and its derivatives serve as crucial building blocks for compounds targeting a range of biological systems.
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Metabotropic Glutamate Receptor (mGluR) Antagonists: Derivatives of aminoindanes have been extensively studied as ligands for mGluRs. For instance, 1-aminoindan-1,5-dicarboxylic acid (AIDA), a related structure, is a potent and selective antagonist for the mGluR1 subtype.[6][7][8] These receptors are implicated in various neurological and psychiatric disorders, making their modulators promising therapeutic candidates.[9]
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Enzyme Inhibitors: The aminoindane core is present in drugs like rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[10] The rigid structure helps to properly orient the functional groups for effective binding within the enzyme's active site.
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Building Block for Novel Scaffolds: The dual reactivity of 5-Aminoindan-1-one allows for its use in the synthesis of more complex heterocyclic systems through condensation and cyclization reactions, expanding the accessible chemical space for drug discovery programs.[11]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Aminoindan-1-one.
-
Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[3]
-
Handling: Avoid contact with skin and eyes.[12][13] Use in a well-ventilated area or under a fume hood.[12][13] Avoid formation of dust and aerosols.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and acids.[13]
Conclusion
5-Aminoindan-1-one is a strategically important chemical intermediate whose value is derived from its unique combination of a rigid bicyclic scaffold and two distinct, reactive functional groups. Its predictable reactivity allows for selective chemical modifications, making it an ideal starting material for the synthesis of diverse and complex molecules. For researchers in medicinal chemistry and drug development, a comprehensive understanding of its properties and chemical behavior is crucial for leveraging its potential in the design and synthesis of novel therapeutic agents.
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- 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutam
- Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in r
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